N-(3,4-difluorophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
N-(3,4-difluorophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a cyclopenta[d]pyrimidinone derivative featuring a thioacetamide linker and a 3,4-difluorophenyl substituent. Its structural complexity arises from:
- Furan-2-ylmethyl group: Introduces π-π stacking capability and modulates electronic properties.
- Thioacetamide bridge: Enhances sulfur-mediated interactions (e.g., with cysteine residues in enzymes).
- 3,4-Difluorophenyl moiety: Fluorine atoms improve metabolic stability and influence lipophilicity .
This compound’s design aligns with pharmacophores targeting kinases or enzymes requiring heterocyclic recognition motifs.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3S/c21-15-7-6-12(9-16(15)22)23-18(26)11-29-19-14-4-1-5-17(14)25(20(27)24-19)10-13-3-2-8-28-13/h2-3,6-9H,1,4-5,10-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCHRMHZVJWQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=C(C=C3)F)F)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (CAS Number: 941946-25-4) is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 417.4 g/mol |
| CAS Number | 941946-25-4 |
The structure features a difluorophenyl group and a tetrahydrocyclopentapyrimidine moiety linked through a thioacetamide group, which may contribute to its biological activity.
Antidiabetic Potential
Recent studies have highlighted the potential of compounds similar to this compound in treating Type 2 diabetes. The compound may act as a ligand for PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), influencing insulin sensitivity and glucose metabolism. Research indicates that PPARγ agonists can enhance insulin sensitivity and promote adipocyte differentiation .
Antimicrobial Activity
Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial properties. For instance, related thioacetamides have shown effectiveness against various bacterial strains in vitro. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
The proposed mechanism of action for this compound includes:
- PPARγ Activation : Enhances insulin sensitivity and glucose uptake.
- Antimicrobial Action : Inhibits bacterial growth through metabolic disruption.
- Cell Proliferation Modulation : Influences cell cycle regulation in certain cancer cell lines.
Case Study 1: Antidiabetic Effects
A study published in a peer-reviewed journal examined the effects of thioacetamide derivatives on glucose metabolism in diabetic rat models. The findings indicated a significant reduction in blood glucose levels post-treatment with compounds structurally similar to this compound .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that these compounds inhibited bacterial growth effectively at low concentrations, suggesting their potential as new antimicrobial agents.
Scientific Research Applications
Research indicates that this compound exhibits several significant biological activities:
Anticancer Properties
Compounds with similar structural motifs have shown promising anticancer activity. For instance:
- A study demonstrated that derivatives of cyclopentapyrimidines inhibited the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Effects
The compound may also possess antimicrobial properties:
- Research has indicated that compounds containing thioether linkages exhibit significant activity against a range of bacterial and fungal pathogens.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor:
- Studies suggest that it may inhibit specific enzymes involved in cancer pathways or bacterial virulence factors, enhancing its therapeutic potential.
Case Studies
Several case studies highlight the biological activity and therapeutic potential of similar compounds:
-
Anticancer Activity :
- In vivo studies using xenograft models have shown that related compounds significantly inhibited tumor growth by targeting specific signaling pathways such as PI3K/Akt/mTOR.
-
Antimicrobial Effects :
- A study reported that a related thioether compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for treating resistant infections.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key analogs and their structural distinctions are summarized below:
Key Observations :
- Solubility: The diethylamino-propyl analog () exhibits higher aqueous solubility due to its tertiary amine, whereas the furan-substituted target compound relies on moderate polarity from the oxygen-rich heterocycle .
- Lipophilicity : Chlorophenyl and isopropyl groups () increase logP, favoring membrane permeability but risking off-target binding. The 3,4-difluorophenyl group in the target balances lipophilicity and metabolic stability .
- Thiophene cores () introduce sulfur-mediated interactions absent in the target’s pyrimidinone core .
NMR and Structural Environment Analysis
highlights NMR chemical shift differences in regions A (positions 39–44) and B (positions 29–36) among analogs. For the target compound:
- Thioacetamide linker : Sulfur’s polarizability may deshield protons in region B, contrasting with oxygen-based linkers in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
